molecular formula C10H11BrN2O2 B013751 Monobromobimane CAS No. 71418-44-5

Monobromobimane

Cat. No.: B013751
CAS No.: 71418-44-5
M. Wt: 271.11 g/mol
InChI Key: AHEWZZJEDQVLOP-UHFFFAOYSA-N
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Description

Monobromobimane, also known as 3-(bromomethyl)-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, is a heterocyclic compound and a bimane dye. It is primarily used as a reagent in biochemistry for labeling thiol groups. While this compound itself is essentially nonfluorescent, it becomes fluorescent upon reacting with thiol groups, making it a valuable tool in various biochemical applications .

Mechanism of Action

Monobromobimane, also known as Bromobimane, is a heterocyclic compound and bimane dye that is used as a reagent in biochemistry . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets are thiol groups . Thiol groups are sulfur-containing compounds that play a crucial role in various biological processes, including protein function and structure, enzymatic activity, and cellular redox status .

Mode of Action

This compound interacts with its targets through a process known as alkylation . Specifically, it alkylates thiol groups, displacing the bromine and adding a fluorescent tag to the thiol . This process is essentially nonfluorescent, but it results in the formation of a stable small molecule, sulphide dibimane , which is fluorescent .

Biochemical Pathways

This compound affects the biochemical pathways involving thiol-containing compounds . These include pathways related to the metabolism of cysteine, a sulfur-containing amino acid, and the production of hydrogen sulfide (H2S), a labile endogenous metabolite of cysteine with multiple biological roles .

Pharmacokinetics

It is known that this compound is soluble in acetonitrile , suggesting that it may have good bioavailability. More research would be needed to fully outline the compound’s pharmacokinetic properties.

Result of Action

The alkylation of thiol groups by this compound results in the formation of a fluorescent tag . This allows for the detection and quantification of thiol-containing compounds in biological systems . Therefore, the molecular and cellular effects of this compound’s action primarily involve the tagging and identification of thiol groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound is light-sensitive and should be kept refrigerated and protected from light . Additionally, the pH of the environment can affect the reactivity of this compound with thiol groups .

Biochemical Analysis

Biochemical Properties

Monobromobimane is known to alkylate thiol groups, displacing the bromine and adding a fluorescent tag to the thiol . This property allows it to interact with various biomolecules, particularly those containing thiol groups, such as glutathione and certain proteins . The nature of these interactions involves the displacement of bromine and the addition of a fluorescent tag, which can be detected and quantified .

Cellular Effects

This compound’s ability to alkylate thiol groups and become fluorescent allows it to influence cellular function. It can be used to evaluate or quantify compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides . This can impact cell signaling pathways, gene expression, and cellular metabolism, as these processes can be influenced by the levels and activity of these thiol-containing compounds .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its alkylating properties. It reacts with thiol groups, displacing the bromine and adding a fluorescent tag . This can result in changes in gene expression and enzyme activity, as the fluorescence can be used to track the presence and activity of thiol-containing compounds .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its complex preparation and time-consuming process may alter the actual H2S level . It has been shown to generate a stable fluorescent signal , indicating that it has good stability and can have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound is used in the measurement of H2S levels in the serum of rats subjected to inhalation with vapors rich in H2S . This suggests that the effects of this compound could potentially vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of thiol-containing compounds . It interacts with these compounds, leading to the displacement of bromine and the addition of a fluorescent tag . This can affect metabolic flux or metabolite levels, particularly of those compounds containing reactive sulfur or thiol groups .

Transport and Distribution

This compound can freely passively diffuse across the plasma membrane into the cytoplasm . Once inside the cell, it reacts with available thiol groups to form fluorescent adducts . This suggests that this compound can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its ability to freely diffuse across the plasma membrane and react with thiol groups within the cell , it can be inferred that this compound could potentially localize to various subcellular compartments where these thiol-containing compounds are present.

Preparation Methods

Monobromobimane is synthesized from 3,4-dimethyl-2-pyrazolin-5-one, which is a condensation product of ethyl 2-methylacetoacetate with hydrazine. The synthesis involves chlorination followed by basic treatment with aqueous potassium carbonate under heterogeneous conditions. The major product, 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, is then selectively brominated using one equivalent of bromine to yield this compound .

Chemical Reactions Analysis

Monobromobimane undergoes several types of chemical reactions, primarily involving its alkylating properties. It reacts with thiol groups, displacing the bromine and forming a fluorescent thioether adduct. This reaction is commonly used in biochemical assays to label and detect thiol-containing compounds. The reaction conditions typically involve physiological pH and the presence of thiol-containing reagents .

Scientific Research Applications

Monobromobimane is widely used in scientific research for its ability to label thiol groups. It is used in the quantification of hydrogen sulfide and reactive sulfur species in biological matrices, such as human serum. The compound is also employed in high-performance liquid chromatography (HPLC) methods for the detection of low molecular weight thiols. Additionally, this compound is used in studies involving glutathione and other thiol-containing proteins, making it valuable in fields such as biochemistry, medicine, and environmental science .

Comparison with Similar Compounds

Monobromobimane is unique among bimane dyes due to its specific reactivity with thiol groups. Similar compounds include monochlorobimane and dibromobimane, which also react with thiols but differ in their reactivity and fluorescence properties. Monochlorobimane, for example, is less reactive than this compound, while dibromobimane can form bis-thioether adducts due to the presence of two bromine atoms .

Properties

IUPAC Name

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEWZZJEDQVLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221609
Record name Monobromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71418-44-5
Record name Monobromobimane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71418-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobromobimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monobromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOBROMOBIMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Bromobimane reacts specifically and irreversibly with thiol groups (-SH) in a reaction called alkylation. [, ] This forms a stable thioether bond, leading to fluorescently labeled thiol-containing molecules. [, ] This allows for the detection and quantification of thiols in various biological samples. []

A: Bromobimane labeling of thiols can alter protein conformation and function. [, ] For example, in hamster sperm, bromobimane labeling revealed that sulfhydryl oxidation contributes to chromatin condensation during epididymal maturation. []

A: The molecular formula of mBBr is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. []

A: The bicyclic ring system of bromobimane, 1,5-diazabicyclo[3.3.0]octadienedione, is responsible for its fluorescent properties. [] Upon excitation with UV light, bromobimane emits blue light, and this fluorescence is significantly enhanced when it forms a conjugate with a thiol group. []

A: Yes, by using both membrane-permeable (e.g., monobromobimane, mBBr) and membrane-impermeable (e.g., monobromotrimethylammoniobimane, qBBr) forms of bromobimane, researchers can distinguish between thiols located on the cell surface and those within the cytoplasm. [, ]

A: The reaction of bromobimane with thiols is influenced by factors such as pH, temperature, and the presence of other reactive molecules. [] For instance, in the quantification of thiols using bromobimane and fluorescence spectroscopy, carboxylates can significantly influence the absolute fluorescence signal. []

A: Bromobimane staining has been used to investigate the role of disulfide bonds in acrosome stability during sperm maturation in marsupials. [, ] Studies on possums and wallabies demonstrated the presence of disulfide bonds in the acrosome, contributing to its robust nature. [] In contrast, the absence of these bonds in dasyurid marsupials correlated with a more fragile acrosome. []

A: Yes, bromobimane labeling coupled with high-performance liquid chromatography (HPLC) has revealed distinct thiol profiles in various organisms. [] For example, glutathione was found to be the major low-molecular-weight thiol in animal tissues, whereas plant tissues displayed a greater diversity of thiols, including homoglutathione. []

A: Researchers have used bromobimane and flow cytometry to investigate changes in cellular thiol content in response to various stressors, such as ionizing radiation. [] This method allowed for the assessment of thiol levels in different cell populations within a spheroid model, providing insights into the protective role of thiols against radiation damage. []

A: After reacting with thiols, bromobimane-labeled derivatives can be separated and quantified using HPLC. [] This technique has been employed to measure various thiols in biological samples, including plasma and urine. [, ]

A: Fluorescence detection is highly sensitive and allows for the quantification of bromobimane-labeled thiols, even at low concentrations. [, ] For example, researchers have utilized fluorescence detection to quantify dissolved sulfur species like sulfite and thiosulfate at micromolar concentrations in environmental samples. []

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